molecular formula C10H11FN2O B2996825 3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one CAS No. 929862-47-5

3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No.: B2996825
CAS No.: 929862-47-5
M. Wt: 194.209
InChI Key: FKROBLPDKSTRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has a unique structure that includes a fluorine atom, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one typically involves the cyclization of an appropriate precursor. One common method starts with the reaction of 5-fluoroindole with ethylene diamine under specific conditions to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as hydroxyl or amino groups.

Scientific Research Applications

3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It can bind to serotonin receptors, influencing neurotransmission and potentially affecting mood and behavior . The fluorine atom in its structure can enhance its binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one apart is the presence of the fluorine atom, which can enhance its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2-aminoethyl)-5-fluoro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9/h1-2,5,7H,3-4,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKROBLPDKSTRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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